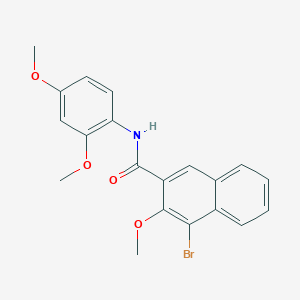![molecular formula C25H26N2O4 B251063 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251063.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as IB-MECA and is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action is well-studied.
作用機序
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the activation of adenosine A3 receptors. This activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various physiological effects such as anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potency and selectivity for adenosine A3 receptors. This allows for specific targeting of these receptors and reduces the likelihood of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in scientific research. One direction is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the role of adenosine A3 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes in the treatment of various diseases.
合成法
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. This reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is used in various scientific research applications. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, ischemia, and cancer. This compound is used to study the role of adenosine A3 receptors in these processes and to develop new drugs that target these receptors.
特性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)24(28)27-22-13-12-20(15-23(22)30-3)26-25(29)19-10-7-11-21(14-19)31-16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28) |
InChIキー |
QQXPWOCURMYHPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
